molecular formula C8H11N3O3 B2965070 Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate CAS No. 105866-42-0

Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate

Cat. No. B2965070
CAS RN: 105866-42-0
M. Wt: 197.194
InChI Key: IIBDMGZNIZKUMU-AATRIKPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate is a chemical compound with the molecular formula C8H11N3O3 . It has a molecular weight of 197.19 . The compound is also known as 2-Pentenoic acid, 3,5-diamino-2-cyano-5-oxo-, ethyl ester .


Molecular Structure Analysis

The InChI code for Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate is 1S/C8H11N3O3/c1-2-14-8(13)5(4-9)6(10)3-7(11)12/h2-3,10H2,1H3,(H2,11,12)/b6-5+ . This code provides a specific textual representation of the molecule’s structure.

It should be stored at a temperature of 28 C . For more detailed physical and chemical properties, it’s recommended to refer to its Material Safety Data Sheet (MSDS) or similar resources.

Scientific Research Applications

Crystal Packing and Molecular Interactions

Ethyl (2Z)-2-cyano-3-[(4-ethoxyphenyl)amino]prop-2-enoate is an example of a compound that utilizes rare N⋯π interaction, along with C–H⋯N and C–H⋯O hydrogen bonds, forming a unique zigzag double-ribbon structure in its crystal packing. This illustrates the compound's potential in materials science, particularly in designing molecular structures with specific interaction capabilities (Zhenfeng Zhang, Yanbo Wu, & Guisheng Zhang, 2011).

Synthesis of Edeine Analogs

Ethyl (3R,4S)- and (3S,4S)-4-[(benzyloxycarbonyl)amino]-5-[(tert-butyloxycarbonyl)amino]-3-hydroxypentanoates have been synthesized as precursors for the production of edeine analogs. These compounds are derived from differently N-protected (S)-2,3-diaminopropanoic acid, showcasing the utility of ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate derivatives in medicinal chemistry for developing new therapeutic agents (Z. Czajgucki, P. Sowiński, & R. Andruszkiewicz, 2003).

Intramolecular Cyclization to Quinolines

A study demonstrates the synthesis of ethyl 2-cyano-4,4,4-trifluoro-3-(phenylamino)but-2-enoates and their subsequent intramolecular cyclization under specific conditions to form a new series of substituted (trifluoromethyl)quinoline-3-carbonitrile derivatives. This process highlights the compound's role in creating complex aromatic systems with potential applications in pharmaceuticals and organic materials (A. Darehkordi, Mahdiyeh Talebizadeh, & M. Anary‐Abbasinejad, 2018).

Safety and Hazards

For safety information and potential hazards associated with Ethyl 3,5-diamino-2-cyano-5-oxopent-2-enoate, it’s recommended to refer to its Material Safety Data Sheet (MSDS) . The MSDS will provide comprehensive information about handling, storage, and disposal of the compound.

properties

IUPAC Name

ethyl (E)-3,5-diamino-2-cyano-5-oxopent-2-enoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11N3O3/c1-2-14-8(13)5(4-9)6(10)3-7(11)12/h2-3,10H2,1H3,(H2,11,12)/b6-5+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIBDMGZNIZKUMU-AATRIKPKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=C(CC(=O)N)N)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C(\CC(=O)N)/N)/C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.